molecular formula C15H14N4 B11865873 2-Methyl-5,6-di(pyridin-2-yl)-2,3-dihydropyrazine CAS No. 76341-55-4

2-Methyl-5,6-di(pyridin-2-yl)-2,3-dihydropyrazine

カタログ番号: B11865873
CAS番号: 76341-55-4
分子量: 250.30 g/mol
InChIキー: KMOIFUBJNFUWES-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

2-Methyl-5,6-di(pyridin-2-yl)-2,3-dihydropyrazine ( 76341-55-4) is a nitrogen-dense heterocyclic compound of significant interest in advanced medicinal chemistry and materials science research. With the molecular formula C15H14N4 and a molecular weight of 250.30 g/mol, this dihydropyrazine derivative features a unique scaffold that integrates pyrazine and pyridine rings . This structure is part of the broader class of six-membered polyazo heterocycles, which are indispensable in life sciences and technology, serving as key frameworks in numerous pharmaceuticals, dyes, and functional molecules . Compounds based on the dihydropyrazine core have been investigated for a range of biological activities. Research on related 2-alkyl-3,5,6-triphenyl-2,3-dihydropyrazines has reported potential DNA breakage activity and growth inhibition of Escherichia coli, suggesting this chemical class is a valuable template for exploring new bioactive agents . Furthermore, the pyrazine moiety is a privileged structure in drug discovery, with derivatives demonstrating a wide spectrum of bioactivities, including antitumor, antimicrobial, and antiviral properties . The mechanism of action for pyrazine-containing compounds in oncology research often involves the downregulation of key anti-apoptotic proteins like Bcl-2 and Mcl-1, upregulation of pro-apoptotic factors, and interference with crucial cellular pathways such as PI3K/Akt and Nrf2/HO-1 . Beyond biomedical applications, this compound's extended π-conjugated system, resulting from the fusion of pyrazine and pyridine rings, makes it a promising candidate for materials science. Its structural features are attractive for developing organic light-emitting diodes (OLEDs), sensors, biosensors, and electroluminescent materials, as related pyridazine and pyrazine analogues are known for their highly fluorescent properties . This product is intended for research purposes only and is not for diagnostic or therapeutic use.

特性

CAS番号

76341-55-4

分子式

C15H14N4

分子量

250.30 g/mol

IUPAC名

2-methyl-5,6-dipyridin-2-yl-2,3-dihydropyrazine

InChI

InChI=1S/C15H14N4/c1-11-10-18-14(12-6-2-4-8-16-12)15(19-11)13-7-3-5-9-17-13/h2-9,11H,10H2,1H3

InChIキー

KMOIFUBJNFUWES-UHFFFAOYSA-N

正規SMILES

CC1CN=C(C(=N1)C2=CC=CC=N2)C3=CC=CC=N3

製品の起源

United States

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-5,6-di(pyridin-2-yl)-2,3-dihydropyrazine typically involves the condensation of appropriate pyridine derivatives with a suitable precursor for the pyrazine ring. Common synthetic routes may include:

    Cyclization Reactions: Using reagents like hydrazine or its derivatives to form the pyrazine ring.

    Condensation Reactions: Combining pyridine derivatives with diketones or other carbonyl-containing compounds under acidic or basic conditions.

Industrial Production Methods

    Batch Processing: Conducting reactions in controlled environments to ensure high purity and yield.

    Catalysis: Utilizing catalysts to enhance reaction rates and selectivity.

化学反応の分析

4. 科学研究への応用

    化学: 配位化学および触媒におけるリガンドとして。

    生物学: 生物活性分子の開発における潜在的な用途。

    医学: 創薬におけるファーマコフォアとしての探求。

    産業: 先端材料とポリマーの合成における用途。

科学的研究の応用

    Chemistry: As a ligand in coordination chemistry and catalysis.

    Biology: Potential use in the development of bioactive molecules.

    Medicine: Exploration as a pharmacophore in drug design.

    Industry: Use in the synthesis of advanced materials and polymers.

作用機序

6. 類似の化合物との比較

類似の化合物

    2,3-ジヒドロピラジン誘導体: ピラジン環は類似しているが、置換基が異なる化合物。

    ピリジン置換複素環: 他の複素環コアにピリジン環が結合している化合物。

独自性

2-メチル-5,6-ジ(ピリジン-2-イル)-2,3-ジヒドロピラジンは、その特定の置換パターンによって特徴付けられ、他の類似の化合物と比較して異なる化学的および生物学的特性を付与する可能性があります。

類似化合物との比較

Data Tables

Table 1: Structural Comparison of Dihydropyrazine Derivatives

Compound Substituents Key Conformational Features Reference
This compound 2-Me, 5/6-Pyridyl Screw–boat ring; cis pyridyl N atoms
5,6-Bis(pyridin-2-yl)-2,3-dihydropyrazine 5/6-Pyridyl (no methyl) Planar dihydropyrazine; tighter pyridyl angles
Dimethyl ester (5,6-bis(pyridyl)pyrazine-2,3-dicarboxylate) 2/3-COOMe, 5/6-Pyridyl Npyrazine–C–C–Npyridine = −133.7°

Table 2: Functional Properties

Compound Fluorescence Biological Activity Material Applications
This compound Not reported Potential metal-mediated DNA cleavage Coordination complexes
PDHP () pH 7–10, λex=360 nm Fluorogenic bioorthogonal labeling Live-cell imaging
2,3-Diphenyl-5,6-dihydropyrazine () Dull red fluorescence N/A Spectroscopic studies

生物活性

2-Methyl-5,6-di(pyridin-2-yl)-2,3-dihydropyrazine (CAS 63499-91-2) is a compound belonging to the pyrazine family, which has garnered attention for its diverse biological activities. This article explores its biological properties, including anticancer effects, antimicrobial activity, and mechanisms of action based on recent research findings.

Chemical Structure and Properties

The molecular formula of this compound is C15H14N4. Its structure features two pyridine rings attached to a dihydropyrazine core, which is significant for its biological interactions.

Anticancer Activity

Recent studies have highlighted the potential of pyrazine derivatives in cancer treatment. For instance, compounds similar to this compound have demonstrated the ability to induce apoptosis in cancer cells. A notable study investigated a related pyrazine derivative's effects on K562 leukemia cells. The findings indicated that treatment with this compound led to:

  • Cell Viability Reduction : An IC50 value of approximately 25 μM was reported after 72 hours of treatment.
  • Induction of Apoptosis : Morphological assessments and flow cytometry confirmed increased apoptotic markers.
  • Gene Expression Modulation : Downregulation of anti-apoptotic Bcl2 and Survivin genes was observed alongside an increase in the pro-apoptotic Bax gene expression .

Antimicrobial Activity

The antimicrobial properties of pyrazine derivatives are well-documented. Research has shown that compounds with similar structures exhibit activity against various bacterial strains. For example:

CompoundTarget OrganismActivity
This compoundStaphylococcus aureusModerate
This compoundEscherichia coliLow
This compoundCandida albicansModerate

These findings suggest that while the compound exhibits some antimicrobial properties, further optimization may be required to enhance its efficacy against specific pathogens.

The biological activity of this compound can be attributed to several mechanisms:

  • Apoptosis Induction : The ability to modulate apoptotic pathways is crucial in its anticancer activity. The downregulation of Bcl2 and Survivin while upregulating Bax suggests a shift towards pro-apoptotic signaling.
  • Cell Cycle Arrest : The compound appears to cause cell cycle arrest at the G0/G1 phase in cancer cells, preventing further proliferation.
  • Antimicrobial Mechanisms : While specific mechanisms for its antimicrobial action remain under investigation, it is hypothesized that the structural features of the compound allow for interaction with bacterial cell membranes or essential metabolic pathways.

Case Studies and Research Findings

A series of studies have investigated various derivatives within the pyrazine family and their biological activities:

  • Study on K562 Cells : This research demonstrated that pyrazine derivatives could significantly inhibit cell growth and induce apoptosis through specific gene expression changes .
  • Antimicrobial Evaluation : A comparative analysis indicated that while some derivatives exhibited strong antibacterial properties against Staphylococcus aureus, others were less effective against gram-negative bacteria like E. coli .
  • Synthesis and Testing : New synthetic routes have been explored to enhance the biological properties of pyrazines by incorporating additional functional groups or modifying existing structures .

Q & A

What are the most reliable methodologies for synthesizing 2-Methyl-5,6-di(pyridin-2-yl)-2,3-dihydropyrazine?

Basic Research Focus
Synthesis typically involves condensation reactions between pyridine-derived hydrazines and diketones. For example, refluxing 2-hydrazinopyridine with 2,3-pentanedione in ethanol/acetic acid yields dihydropyrazine derivatives via cyclization . Key steps include controlling stoichiometry (1:1 molar ratio of hydrazine to diketone) and optimizing reaction time (6–12 hours) to avoid over-oxidation. Solvent choice (e.g., ethanol vs. DMF) significantly impacts yield, with acetic acid often acting as a catalyst for cyclization .

How is the structural conformation of this compound characterized?

Basic Research Focus
X-ray crystallography is the gold standard. The dihydropyrazine ring adopts a boat conformation, with pyridinyl substituents at C5 and C6 forming dihedral angles of 15–25° relative to the central ring . Key crystallographic parameters include bond lengths (N–N: ~1.40 Å, C–N: ~1.33 Å) and torsion angles (C2–N1–N2–C3: ~10°). Hydrogen bonding between pyridinyl nitrogen and solvent molecules (e.g., water or acetic acid) stabilizes the lattice .

How can contradictions in spectral data for dihydropyrazine derivatives be resolved?

Advanced Research Focus
Discrepancies in NMR or mass spectra often arise from tautomerism or isomerism. For example, 2-ethyl-3,5/6-dimethylpyrazine isomers (m/z 136) can be distinguished via fragmentation patterns in EI-MS: the 3,5-isomer shows dominant [M-15]⁺ (loss of CH₃), while the 3,6-isomer exhibits [M-29]⁺ (loss of C₂H₅) . In NMR, ¹³C chemical shifts for methyl groups vary by 2–3 ppm depending on substitution position, validated by HMBC correlations .

What strategies are used to evaluate the pharmacological activity of this compound?

Advanced Research Focus
In vitro assays targeting kinase inhibition or receptor binding are common. For pyrazine derivatives, competitive fluorescence polarization assays (e.g., using ATP-binding site probes) quantify IC₅₀ values. Molecular docking (e.g., AutoDock Vina) predicts interactions with targets like EGFR or PDGFR, guided by the compound’s planar heterocyclic core and hydrophobic substituents . In vivo studies require pharmacokinetic optimization (e.g., logP < 3 for blood-brain barrier penetration).

How does isotopic labeling (e.g., ¹⁵N/¹⁴N) aid in mechanistic studies of dihydropyrazines?

Advanced Research Focus
Stable isotope-labeled analogs (e.g., ¹⁵N at N1/N2) track metabolic pathways via LC-MS. For example, ¹⁵N-enriched 2-ethyl-3,5-dimethylpyrazine reveals hepatic oxidation to pyrazinolic acids, identified by isotopic mass shifts (Δm/z +1 for single ¹⁵N incorporation) . Isotopic dilution experiments also quantify degradation rates in environmental matrices (e.g., soil or water).

What crystallographic parameters distinguish dihydropyrazine derivatives from fully aromatic analogs?

Basic Research Focus
Dihydropyrazines exhibit longer C–N bonds (1.33–1.35 Å vs. 1.28–1.30 Å in pyrazines) and reduced aromaticity, evidenced by NICS(1) values (nucleus-independent chemical shift: +2 ppm vs. −10 ppm for aromatic systems). The non-planar boat conformation further differentiates them from planar aromatic pyrazines .

How are computational methods applied to predict biological target interactions?

Advanced Research Focus
DFT calculations (e.g., B3LYP/6-31G*) optimize geometry for docking studies. Molecular dynamics simulations (100 ns trajectories) assess binding stability to targets like serotonin receptors, with MM-PBSA scoring validating hydrogen bonds between pyridinyl nitrogen and Asp155 residues . Pharmacophore models highlight essential features: (i) a hydrophobic dihydropyrazine core, (ii) hydrogen-bond-accepting pyridinyl groups.

What synthetic challenges arise in introducing substituents at the C3 position?

Advanced Research Focus
Steric hindrance from the C2 methyl group complicates electrophilic substitution. Directed ortho-metalation (e.g., using LDA at −78°C) enables functionalization, but competing ring oxidation requires careful temperature control (−50°C to 0°C). Alternative strategies include Pd-catalyzed cross-coupling (Suzuki-Miyaura) with arylboronic acids, though yields are moderate (40–60%) due to steric effects .

How do solvent polarity and pH affect the tautomeric equilibrium of dihydropyrazines?

Advanced Research Focus
In polar aprotic solvents (DMSO), the enamine tautomer dominates (80–90%), stabilized by conjugation. Under acidic conditions (pH < 3), protonation at N1 shifts equilibrium toward the imine form, verified by UV-Vis (λmax 290 nm → 320 nm) . NMR titration (¹H in D₂O/CD₃CN) quantifies pKa values (N1: ~4.2; pyridinyl N: ~2.8) .

What comparative studies exist between this compound and structurally related pyrazolo[1,5-a]pyrimidines?

Advanced Research Focus
Pyrazolo[1,5-a]pyrimidines exhibit higher aromaticity and stronger π-π stacking with DNA bases (e.g., ΔTm +5°C in thermal denaturation assays). However, dihydropyrazines show superior solubility (25 mg/mL in PBS vs. <5 mg/mL) and lower cytotoxicity (IC₅₀ > 100 μM in HEK293 cells) . Hybrid derivatives, such as pyrazine-fused pyrazolo[1,5-a]pyrimidines, balance these properties .

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。